4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride
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Overview
Description
4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H5BrFOSO2F It is a derivative of benzene, featuring bromine, fluorine, and methyl substituents along with a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 4-Bromo-2-fluoro-5-methylbenzene. This can be achieved through the reaction of the corresponding sulfonyl chloride with fluoride sources under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the aromatic hydrogen atoms with electrophiles. Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Reduction and Oxidation: The compound can be reduced or oxidized to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used under conditions that favor the formation of the corresponding substituted products.
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are used under conditions that facilitate the nucleophilic attack on the sulfonyl fluoride group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl bromide, while nucleophilic substitution with an amine would yield the corresponding sulfonamide .
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly reactive and can form stable covalent bonds with nucleophilic sites on proteins and other biological molecules. This reactivity makes it useful in the study of enzyme mechanisms and the design of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl chloride: This compound is similar in structure but contains a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-Trifluoromethylbenzene-1-sulfonyl chloride: This compound features a trifluoromethyl group instead of a bromine and fluorine substituent.
1-Bromo-4-fluoro-2-methylbenzene: This compound lacks the sulfonyl group but has similar bromine, fluorine, and methyl substituents.
Uniqueness
4-Bromo-2-fluoro-5-methylbenzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine substituents along with a sulfonyl fluoride group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C7H5BrF2O2S |
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Molecular Weight |
271.08 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H5BrF2O2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3 |
InChI Key |
AFKNMOOPRSSRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)S(=O)(=O)F |
Origin of Product |
United States |
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